molecular formula C25H40N2O8 B138905 oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate CAS No. 143503-36-0

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate

Cat. No.: B138905
CAS No.: 143503-36-0
M. Wt: 496.6 g/mol
InChI Key: IPKROYVAJAYRMZ-UHFFFAOYSA-N
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Description

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a pentyloxyphenyl group, a piperidinylmethyl group, and a propoxyethyl ester, combined with ethanedioate in a 1:1 ratio.

Properties

CAS No.

143503-36-0

Molecular Formula

C25H40N2O8

Molecular Weight

496.6 g/mol

IUPAC Name

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate

InChI

InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-11-17-28-22-13-8-7-12-21(22)24-23(26)29-20(19-27-16-4-2)18-25-14-9-6-10-15-25;3-1(4)2(5)6/h7-8,12-13,20H,3-6,9-11,14-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6)

InChI Key

IPKROYVAJAYRMZ-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Canonical SMILES

CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Synonyms

oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-pentoxypheny l)carbamate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate involves multiple steps, including the formation of the carbamic acid derivative, the introduction of the pentyloxyphenyl group, and the esterification with propoxyethyl. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamic acid derivatives with different substituents, such as:

Uniqueness

The uniqueness of oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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